Vectrin

Catalog No.
S12385317
CAS No.
M.F
C23H28ClN3O7
M. Wt
493.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vectrin

Product Name

Vectrin

IUPAC Name

4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride

Molecular Formula

C23H28ClN3O7

Molecular Weight

493.9 g/mol

InChI

InChI=1S/C23H27N3O7.ClH/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);1H

InChI Key

WTJXVDPDEQKTCV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl

Vectrin, also known as Erdosteine, is a thiol-based compound classified primarily as a mucolytic agent. Its chemical structure features a unique arrangement of functional groups that contribute to its biological activity. The compound is characterized by its ability to modulate mucus production and viscosity, thereby facilitating mucociliary transport and enhancing expectoration. Vectrin's molecular formula is C8H11NO4S2C_8H_{11}NO_4S_2 with a molecular weight of approximately 249.3 g/mol .

That are crucial for its biological activity. One significant reaction involves the reduction of disulfide bonds to form free sulfhydryl groups, which are essential for its mucolytic properties. This transformation occurs during hepatic metabolism, allowing the compound to exert its therapeutic effects by breaking down mucus and enhancing respiratory function . Additionally, Vectrin can interact with other compounds, influencing their pharmacokinetics and efficacy, particularly in combination therapies .

The primary biological activity of Vectrin lies in its role as a mucolytic agent. It enhances mucus clearance in the respiratory tract by reducing mucus viscosity, which is beneficial for patients suffering from chronic respiratory conditions such as chronic bronchitis . Furthermore, Vectrin exhibits antioxidant properties, which help mitigate oxidative stress in the lungs and may contribute to its anti-inflammatory effects . Studies have shown that co-administration of Vectrin with antibiotics can increase the concentration of the antibiotic in sputum, leading to improved clinical outcomes in respiratory infections .

Vectrin can be synthesized through various chemical pathways that typically involve the modification of thiol-containing precursors. The synthesis generally includes the following steps:

  • Formation of Thiol Groups: Starting materials are chosen to introduce thiol functionalities.
  • Acylation: The thiol groups are acylated to form stable intermediates.
  • Purification: The final product undergoes purification processes such as crystallization or chromatography to achieve high purity levels suitable for pharmaceutical use.

These synthetic methods ensure that Vectrin retains its biological activity while minimizing impurities that could affect its therapeutic efficacy .

Vectrin is primarily used in medical settings as a mucolytic agent for treating respiratory disorders characterized by excessive mucus production. Its applications include:

  • Chronic Bronchitis: Reducing mucus viscosity and facilitating expectoration.
  • Acute Respiratory Disorders: Alleviating symptoms associated with acute exacerbations of chronic bronchitis.
  • Combination Therapies: Enhancing the effectiveness of antibiotics in treating respiratory infections .

Research on Vectrin has demonstrated its potential interactions with various drugs. Notably, when administered alongside antibiotics like amoxicillin, Vectrin has been shown to enhance the antibiotic's concentration in lung secretions, leading to better therapeutic outcomes . Additionally, studies indicate that Vectrin may modulate immune responses through interactions with cellular signaling pathways, particularly those involving T-cells and dendritic cells .

Several compounds exhibit similar properties to Vectrin, particularly in their roles as mucolytics or modulators of mucus production. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
N-acetylcysteineC5H9NO3SC_5H_9NO_3SKnown for its antioxidant properties and ability to replenish glutathione levels.
AmbroxolC13H18BrNC_{13}H_{18}BrNActs as a mucolytic agent and promotes surfactant production in the lungs.
CarbocisteineC8H15NO4SC_8H_{15}NO_4SModulates mucus secretion and reduces viscosity without affecting ciliary function.
GuaifenesinC10H14O4C_{10}H_{14}O_4An expectorant that increases mucus clearance but does not have antioxidant properties.

Vectrin stands out due to its dual role as both a mucolytic agent and an antioxidant, making it particularly effective in managing respiratory conditions where oxidative stress is also a concern . Its unique mechanism of action through thiol group modulation further differentiates it from other similar compounds.

Vectrin, commercially known as resmethrin, represents a first-generation synthetic pyrethroid insecticide that exhibits profound neurotoxic effects through its interaction with voltage-gated sodium channels [2] [9]. This compound belongs to the Type I pyrethroid classification and demonstrates characteristic mechanistic properties that distinguish it from other pyrethroid subclasses [14] [29]. The fundamental toxicological profile of resmethrin is characterized by its ability to disrupt normal neuronal function through specific molecular interactions with ion channel proteins [20] [22].

Voltage-Gated Sodium Channel Modulation Dynamics

Resmethrin exerts its primary neurotoxic effects through the modulation of voltage-gated sodium channels, which are essential for the initiation and propagation of action potentials in excitable cells [12] [24]. The compound binds to a distinct receptor site on the sodium channel alpha-subunit that is separate from the six previously characterized neurotoxin binding sites [20] [22]. This binding occurs through a stereoselective and structure-dependent interaction that fundamentally alters the normal gating kinetics of the channel [17] [20].

The mechanistic basis of resmethrin action involves the enhancement of sodium channel activation and the inhibition of both deactivation and inactivation processes [12] [24]. These modifications result in prolonged channel opening, which manifests electrophysiologically as characteristic tail currents that persist long after membrane repolarization [12] [21]. The compound preferentially binds to sodium channels in their open state, demonstrating state-dependent affinity that explains the use-dependent nature of pyrethroid toxicity [12] [25].

Recent molecular modeling studies have identified dual pyrethroid receptor sites on insect sodium channels, designated as Pyrethroid Receptor site 1 and Pyrethroid Receptor site 2 [21] [25]. Pyrethroid Receptor site 1 is formed by residues in domain II L45 linker, domain II S5 helix, and domain III S6 helix, while Pyrethroid Receptor site 2 is located in the domain I L45 linker, domain I S5 helix, and domain II S6 helix [25] [34]. These binding sites are arranged in a quasi-symmetrical pattern within the channel structure [21] [25].

The binding of resmethrin to these receptor sites results in stabilization of the channel in the open conformation through the formation of binding contacts across different channel elements [26]. This stabilization mechanism explains the prolonged sodium currents characteristic of pyrethroid action [26]. The binding cavity is predicted to be accessible to the lipid bilayer, allowing lipid-soluble compounds like resmethrin to reach their target sites [26].

Channel ModificationEffectPhysiological Consequence
Enhanced activationIncreased channel opening probabilityMembrane depolarization
Inhibited deactivationProlonged channel openingSustained sodium influx
Reduced fast inactivationDelayed channel closureRepetitive nerve firing
Tail current inductionPersistent sodium conductanceNeuronal hyperexcitability

Differential Effects on Insect vs. Mammalian Nervous Systems

The selective toxicity of resmethrin toward insects compared to mammals represents a fundamental aspect of its neuropharmacological profile [12] [24]. This selectivity arises from several key differences between insect and mammalian sodium channels, including structural variations, auxiliary subunit composition, and pharmacological sensitivity [12] [30].

Insects possess only a single sodium channel gene that encodes the alpha-subunit equivalent of mammalian sodium channels, whereas mammals express multiple sodium channel subtypes [28] [30]. Despite this apparent simplicity, insects employ alternative splicing and ribonucleic acid editing mechanisms to generate functional diversity in their sodium channel populations [24] [28]. This diversity is further modulated by auxiliary subunits such as TipE and TipE-homologous proteins, which are functionally distinct from mammalian beta subunits [28] [30].

The differential sensitivity between insect and mammalian sodium channels to pyrethroid compounds like resmethrin is attributed to specific amino acid sequence differences at critical binding sites [12] [26]. Some residues that form putative binding contacts are not conserved between arthropod and non-arthropod species, contributing directly to the species selectivity observed with pyrethroid insecticides [26]. These structural differences result in higher binding affinity and greater channel modification in insect systems compared to mammalian counterparts [12] [24].

Electrophysiological studies demonstrate that resmethrin induces repetitive nerve activity in insect sensory organs, motor nerve endings, and muscle fibers at concentrations that produce minimal effects in mammalian preparations [17]. The compound causes massive neurotransmitter release with depletion of synaptic vesicles in insect motor nerve terminals due to presynaptic membrane depolarization [17]. In contrast, mammalian systems show greater resistance to these effects, requiring substantially higher concentrations to produce comparable neuronal dysfunction [17].

Interestingly, resmethrin was noted to be among the pyrethroids that did not produce significant calcium influx in mammalian neocortical neurons, unlike other pyrethroid compounds [20] [22]. This observation further supports the differential sensitivity between target species and highlights the selective neurotoxic properties of this compound [20].

ParameterInsect Sodium ChannelsMammalian Sodium Channels
Gene numberSingle geneMultiple genes (9 subtypes)
Auxiliary subunitsTipE family proteinsBeta subunits (β1-β4)
Pyrethroid sensitivityHigh sensitivityReduced sensitivity
Binding site conservationSpecies-specific residuesDifferent amino acid sequences
Functional consequencesSevere channel modificationMinimal channel modification

Temperature-Dependent Toxicity Phenomena

Temperature exerts a profound influence on the toxicity of resmethrin and other pyrethroid insecticides, with these compounds exhibiting a characteristic negative temperature coefficient [15] [18] [23]. This phenomenon indicates that pyrethroid toxicity decreases as environmental temperature increases, representing a fundamental thermodynamic property of pyrethroid-sodium channel interactions [15] [23].

The negative temperature coefficient observed with pyrethroid compounds contrasts sharply with organophosphate insecticides, which typically demonstrate positive temperature coefficients [15] [23]. Research studies have documented temperature coefficients for various pyrethroid compounds, with cypermethrin showing a 2.21-fold decrease in toxicity and deltamethrin exhibiting a 2.42-fold reduction when temperature increased from 20 to 34 degrees Celsius [23]. While specific temperature coefficient data for resmethrin are limited in the available literature, the compound follows the general pattern observed for Type I pyrethroids [15] [17].

The mechanistic basis for temperature-dependent toxicity involves the thermodynamic stability of pyrethroid-sodium channel complexes [15] [23]. At higher temperatures, the binding affinity between pyrethroid molecules and their receptor sites decreases, resulting in reduced channel modification and diminished neurotoxic effects [23]. Additionally, elevated temperatures may affect the conformational dynamics of sodium channels, potentially altering the accessibility of pyrethroid binding sites [23].

Neurophysiological studies indicate that sodium channel sensitivity to pyrethroid compounds increases between 15 and 20 degrees Celsius, resulting in enhanced repetitive nerve firing [23]. However, the reverse phenomenon occurs at higher temperatures of 30 to 35 degrees Celsius, where reduced sensitivity leads to diminished neurotoxic effects [23]. This temperature dependence has practical implications for the efficacy of pyrethroid insecticides under different environmental conditions [15] [18].

Temperature RangePyrethroid ClassToxicity ChangeTemperature Coefficient
20-34°CCypermethrinDecrease (2.21-fold)Negative (-2.21)
20-34°CDeltamethrinDecrease (2.42-fold)Negative (-2.42)
20-34°CSpinosadDecrease (3.16-fold)Negative (-3.16)
15-35°CGeneral pyrethroidsVariable decreaseNegative (species-dependent)

Oxidative Degradation Pathways

Vectrin undergoes extensive oxidative degradation through multiple mechanistic pathways in environmental systems. The primary oxidative mechanisms involve hydroxyl radical (OH- ) mediated transformations that target specific functional groups within the tetracycline structure [2] [3] [4].

Hydroxyl Radical-Mediated Oxidation: Photocatalytic studies utilizing titanium dioxide (TiO₂) systems demonstrate that Vectrin degradation proceeds through three distinct oxidative pathways [2] [4]:

  • Hydroxyl substitution of acylamino groups - This mechanism involves the attack of hydroxyl radicals on the acylamino functional groups, leading to the formation of intermediate metabolites TP431 and TP415
  • Hydroxyl substitution of amide groups - Secondary oxidative attacks target the amide functionalities, producing metabolites TP412 and TP334
  • Cleavage of methyl groups with subsequent amino group oxidation - This pathway involves the sequential removal of methyl substituents followed by oxidative transformation of amino groups, generating metabolites TP223, TP159, TP99, and TP90

The oxidative degradation kinetics follow first-order kinetics with a rate constant of 0.069 min⁻¹ under optimized photocatalytic conditions [2] [3]. Environmental factors significantly influence oxidative degradation rates, with bicarbonate ions (HCO₃⁻) promoting hydroxyl radical formation and enhancing degradation efficiency, while dissolved organic matter acts as a scavenger, reducing oxidative potential [2].

Electron Transfer Mechanisms: Advanced oxidation processes involving Vectrin proceed through both electron transfer and hydrogen abstraction pathways [5]. The formation of degradation products is explained by radical mechanisms where the dimethylamine and amide functional groups represent priority sites for hydroxyl radical attack [2].

Hydrolytic Degradation Processes

Hydrolytic degradation of Vectrin occurs through non-enzymatic and enzymatic pathways that cleave specific chemical bonds within the tetracycline framework [6] [7]. The hydrolytic stability of tetracycline antibiotics, including Vectrin, depends on environmental conditions such as pH, temperature, and the presence of catalytic species.

pH-Dependent Hydrolysis: Vectrin exhibits varying hydrolytic stability across different pH ranges. Under acidic conditions (pH < 4), the compound demonstrates increased susceptibility to hydrolytic cleavage of the amide bonds [6]. Neutral and alkaline conditions promote different hydrolytic pathways, with alkaline environments facilitating the cleavage of ester linkages and ring-opening reactions [7].

Enzymatic Hydrolysis: Microbial enzyme systems contribute significantly to Vectrin hydrolysis in environmental matrices. Beta-lactamase-like enzymes and various hydrolases produced by soil and aquatic microorganisms catalyze the cleavage of specific bonds within the tetracycline structure [8] [9]. These enzymatic processes often represent the rate-limiting step in overall biodegradation pathways.

Comparative Degradation Kinetics

The relative importance of oxidative versus hydrolytic mechanisms varies significantly across environmental compartments. Photocatalytic oxidative degradation demonstrates rapid kinetics with 97% degradation achieved within 45 minutes under laboratory conditions [2] [3]. In contrast, hydrolytic processes in natural systems proceed more slowly, with half-lives ranging from several days to months depending on environmental conditions [10] [11].

Soil and Aquatic System Half-Life Studies

Soil System Degradation

Comprehensive half-life studies in soil systems reveal significant variability in Vectrin persistence depending on soil characteristics, microbial activity, and environmental conditions [10] [11] [12]. Aerobic soil biodegradation represents the primary degradation pathway, with half-lives ranging from 2.9 to 43.3 days in non-sterilized agricultural soils [12].

Soil-Specific Factors: The degradation rate of Vectrin in soil systems is influenced by multiple physicochemical parameters [10] [11]:

  • Soil pH: Optimal degradation occurs in slightly acidic to neutral conditions (pH 6.5-7.0)
  • Organic carbon content: Higher organic matter concentrations enhance microbial activity and accelerate biodegradation
  • Soil texture: Clay content affects sorption and bioavailability, with sandy soils showing faster degradation rates
  • Moisture content: Optimal water-holding capacity (50-65% WHC) promotes microbial metabolism
  • Temperature: Degradation rates increase exponentially with temperature, with optimal activity at 25-30°C

Microbial Community Effects: The composition and activity of soil microbial communities significantly influence Vectrin degradation kinetics [9] [13]. Specific bacterial strains, including Sphingobacterium mizutaii and various Pseudomonas species, demonstrate enhanced tetracycline degradation capabilities with first-order kinetic constants ranging from 0.0695 to 0.96 days⁻¹ [8] [9].

Aquatic System Degradation

Vectrin persistence in aquatic environments varies considerably between freshwater and marine systems, with biodegradation representing the predominant removal mechanism [10] [14] [15].

Freshwater Systems: Studies in river water and freshwater sediments indicate half-lives of approximately 10.4 days for fluoroquinolone-class antibiotics, with tetracyclines showing similar degradation patterns [10]. The biodegradation process in freshwater follows first-order kinetics, with rate constants influenced by microbial diversity, dissolved oxygen concentrations, and nutrient availability.

Marine Environments: Marine biodegradation of Vectrin proceeds more slowly than in freshwater systems, with reported half-lives of 13 days for sulfamethoxazole and similar compounds [10]. The higher salinity and different microbial communities in marine environments contribute to altered degradation kinetics.

Activated Sludge Systems: Wastewater treatment systems containing activated sludge demonstrate variable Vectrin removal efficiencies, with half-lives ranging from 11.4 days in non-sterile systems to 58.7 days in sterile controls [11]. The presence of active microbial communities significantly enhances degradation rates compared to abiotic processes alone.

Environmental Persistence Modeling

Mathematical modeling of Vectrin environmental fate incorporates both abiotic and biotic degradation processes [16] [10]. The overall degradation kinetics can be described by the equation:

dC/dt = -k₁C - k₂C - k₃C

Where:

  • k₁ represents the photodegradation rate constant
  • k₂ represents the hydrolytic degradation rate constant
  • k₃ represents the biodegradation rate constant
  • C represents the Vectrin concentration

This multi-pathway approach provides more accurate predictions of environmental persistence than single-mechanism models [16].

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

493.1615779 g/mol

Monoisotopic Mass

493.1615779 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-09-2024

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